tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
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Overview
Description
tert-Butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring.
Introduction of Functional Groups: The tert-butyl, amino, and methoxy groups are introduced through various substitution reactions. For example, tert-butyl groups can be introduced using tert-butyl halides in the presence of a base.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a psychoactive drug, particularly in the treatment of anxiety and insomnia.
Biological Research: The compound is used to study the interactions of benzodiazepines with neurotransmitter receptors in the brain.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
tert-Butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate is unique due to its specific functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. The presence of the tert-butyl group, in particular, may influence its metabolic stability and bioavailability.
Properties
Molecular Formula |
C17H25N3O4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-3,5-dihydro-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-6-20-14(21)10-19(16(22)24-17(2,3)4)9-11-7-12(18)8-13(23-5)15(11)20/h7-8H,6,9-10,18H2,1-5H3 |
InChI Key |
KQWIEQMKHKNUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CN(CC2=C1C(=CC(=C2)N)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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